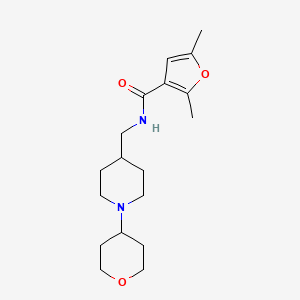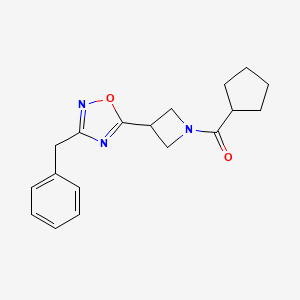
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a decrease in inflammation, cell proliferation, and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone have been extensively studied. It has been shown to have significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have antibacterial effects by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone in lab experiments include its unique chemical structure and properties, its potential applications in various fields of scientific research, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone. These include further studies to fully understand its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use as an anti-cancer and anti-bacterial agent. Additionally, future studies should focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of the oxadiazole ring by reacting 3-aminobenzoic acid with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with benzyl chloride to obtain the benzyl-substituted oxadiazole. In the final step, the benzyl-substituted oxadiazole is reacted with cyclopentanone in the presence of a Lewis acid catalyst to obtain (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(14-8-4-5-9-14)21-11-15(12-21)17-19-16(20-23-17)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVRLFAJDIWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(cyclopentyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

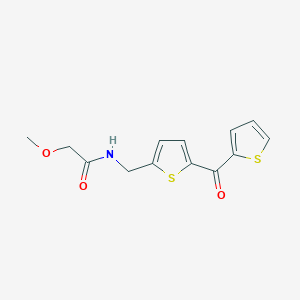
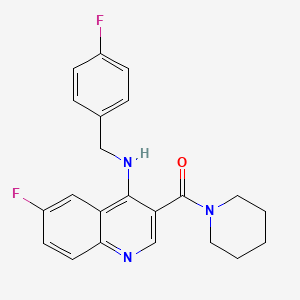
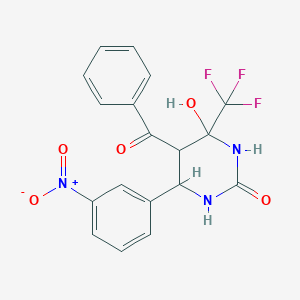

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
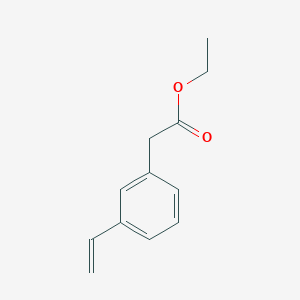
![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)
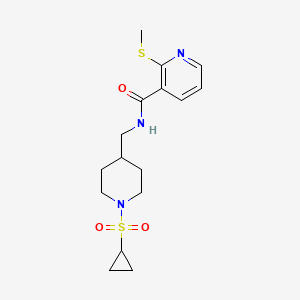
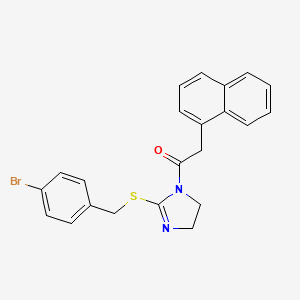
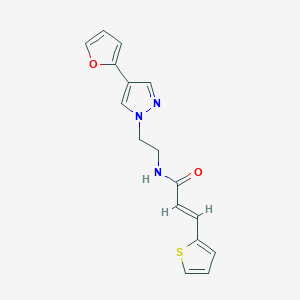
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)
